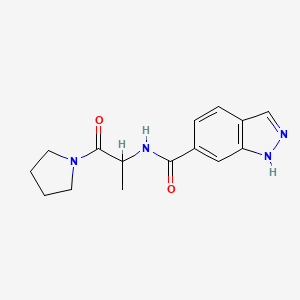
N-(1-oxo-1-pyrrolidin-1-ylpropan-2-yl)-1H-indazole-6-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(1-oxo-1-pyrrolidin-1-ylpropan-2-yl)-1H-indazole-6-carboxamide, also known as JWH-018, is a synthetic cannabinoid that has gained popularity in recent years. It is a psychoactive compound that is structurally similar to delta-9-tetrahydrocannabinol (THC), the main psychoactive component of marijuana. JWH-018 is a potent agonist of the cannabinoid receptors, which are found throughout the body and play a role in various physiological processes.
Mechanism of Action
N-(1-oxo-1-pyrrolidin-1-ylpropan-2-yl)-1H-indazole-6-carboxamide acts on the cannabinoid receptors, which are found throughout the body. These receptors are responsible for mediating the effects of endogenous cannabinoids, such as anandamide and 2-arachidonoylglycerol, as well as exogenous cannabinoids, such as THC and N-(1-oxo-1-pyrrolidin-1-ylpropan-2-yl)-1H-indazole-6-carboxamide. When N-(1-oxo-1-pyrrolidin-1-ylpropan-2-yl)-1H-indazole-6-carboxamide binds to the cannabinoid receptors, it produces a range of effects, including analgesia, sedation, and euphoria.
Biochemical and Physiological Effects
N-(1-oxo-1-pyrrolidin-1-ylpropan-2-yl)-1H-indazole-6-carboxamide has been shown to produce a wide range of biochemical and physiological effects in animal models. These effects include analgesia, sedation, hypothermia, and changes in locomotor activity. N-(1-oxo-1-pyrrolidin-1-ylpropan-2-yl)-1H-indazole-6-carboxamide has also been shown to produce a range of behavioral effects, including anxiety, panic, and paranoia.
Advantages and Limitations for Lab Experiments
N-(1-oxo-1-pyrrolidin-1-ylpropan-2-yl)-1H-indazole-6-carboxamide has several advantages as a research tool. It is a potent agonist of the cannabinoid receptors, and produces a wide range of physiological and behavioral effects. It is also relatively stable and easy to synthesize. However, there are also several limitations to using N-(1-oxo-1-pyrrolidin-1-ylpropan-2-yl)-1H-indazole-6-carboxamide in research. It is a psychoactive compound, and its effects can be difficult to control. It is also illegal in many countries, which can limit its availability for research purposes.
Future Directions
There are several possible future directions for research on N-(1-oxo-1-pyrrolidin-1-ylpropan-2-yl)-1H-indazole-6-carboxamide. One area of interest is the development of novel cannabinoid receptor agonists that have more selective effects than N-(1-oxo-1-pyrrolidin-1-ylpropan-2-yl)-1H-indazole-6-carboxamide. Another area of interest is the study of the long-term effects of N-(1-oxo-1-pyrrolidin-1-ylpropan-2-yl)-1H-indazole-6-carboxamide use, both in animal models and in humans. Finally, there is a need for more research on the potential therapeutic applications of N-(1-oxo-1-pyrrolidin-1-ylpropan-2-yl)-1H-indazole-6-carboxamide and other synthetic cannabinoids.
Synthesis Methods
N-(1-oxo-1-pyrrolidin-1-ylpropan-2-yl)-1H-indazole-6-carboxamide is synthesized by reacting 1-pentyl-3-(1-naphthoyl)indole with N-methylpyrrolidine-2-one in the presence of a Lewis acid catalyst. The reaction yields N-(1-oxo-1-pyrrolidin-1-ylpropan-2-yl)-1H-indazole-6-carboxamide as a white powder, which is then purified by chromatography.
Scientific Research Applications
N-(1-oxo-1-pyrrolidin-1-ylpropan-2-yl)-1H-indazole-6-carboxamide has been used extensively in scientific research to study the effects of cannabinoids on the body. It has been shown to have a high affinity for the cannabinoid receptors, and to produce a wide range of physiological and behavioral effects in animal models.
properties
IUPAC Name |
N-(1-oxo-1-pyrrolidin-1-ylpropan-2-yl)-1H-indazole-6-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18N4O2/c1-10(15(21)19-6-2-3-7-19)17-14(20)11-4-5-12-9-16-18-13(12)8-11/h4-5,8-10H,2-3,6-7H2,1H3,(H,16,18)(H,17,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MKJRRINLUIEKNM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)N1CCCC1)NC(=O)C2=CC3=C(C=C2)C=NN3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![4-[[Methyl(2-methylsulfonylpropanoyl)amino]methyl]benzoic acid](/img/structure/B6647321.png)
![3-[(3-Chloro-4-cyanophenyl)sulfonyl-cyclopropylamino]propanoic acid](/img/structure/B6647325.png)

![4-[(2-Oxo-2-piperidin-1-ylethyl)carbamoyl]benzoic acid](/img/structure/B6647349.png)
![3-[(4-Ethylpyrimidine-5-carbonyl)amino]propanoic acid](/img/structure/B6647353.png)
![1-Ethyl-3-[(2-methyl-1,3-thiazol-5-yl)methyl]benzimidazol-2-one](/img/structure/B6647361.png)
![4-fluoro-N-[2-(1-methylimidazol-2-yl)ethyl]-2-nitroaniline](/img/structure/B6647367.png)
![6-fluoro-N-[(2,4,6-trimethylphenyl)methyl]pyridin-2-amine](/img/structure/B6647368.png)

![1-(3,4-Dichlorophenyl)-3-[(2-hydroxyphenyl)methyl]urea](/img/structure/B6647386.png)
![N-[(5-methoxy-1,3-dimethylpyrazol-4-yl)methyl]-2-pyridin-2-ylethanamine](/img/structure/B6647391.png)